Sodium paraperiodate

説明

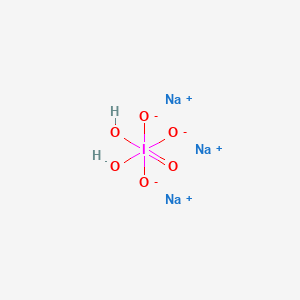

Sodium paraperiodate is an inorganic compound with the chemical formula Na₃H₂IO₆. It is a sodium salt of periodic acid and is known for its strong oxidizing properties. This compound is commonly used in various chemical reactions and industrial applications due to its ability to selectively oxidize organic substrates.

準備方法

Synthetic Routes and Reaction Conditions: Sodium paraperiodate can be synthesized through the oxidation of iodates or iodides. One common method involves the oxidation of sodium iodate (NaIO₃) with chlorine gas in the presence of sodium hydroxide (NaOH). Another method includes the oxidation of sodium iodide (NaI) with bromine in an alkaline medium .

Industrial Production Methods: In industrial settings, this compound is produced using electrochemical methods. This involves the electrochemical oxidation of iodate ions in an aqueous solution, which is a more environmentally friendly and cost-effective approach compared to traditional chemical oxidation methods .

化学反応の分析

Types of Reactions: Sodium paraperiodate primarily undergoes oxidation reactions. It is known for its ability to cleave vicinal diols, converting them into aldehydes or ketones. This reaction is often referred to as the Malaprade reaction .

Common Reagents and Conditions:

Oxidation of Vicinal Diols: this compound is used in aqueous solutions to oxidize vicinal diols, resulting in the formation of aldehydes or ketones.

Oxidation of Sulfides: It can selectively oxidize sulfides to sulfoxides under mild conditions.

Major Products:

Aldehydes and Ketones: Formed from the oxidation of vicinal diols.

Sulfoxides: Produced from the oxidation of sulfides.

科学的研究の応用

Oxidizing Agent in Organic Chemistry

Sodium paraperiodate is widely used as an oxidizing agent in organic synthesis. It facilitates the oxidation of alcohols to carbonyl compounds and can cleave vicinal diols into aldehydes or ketones.

Case Study: Oxidation of Alcohols

- Objective: To convert primary alcohols to aldehydes.

- Method: this compound was reacted with various alcohols under controlled conditions.

- Results: High yields of aldehydes were achieved, demonstrating its effectiveness as an oxidizing agent .

Analytical Chemistry

In analytical chemistry, this compound is utilized for the determination of certain compounds through oxidation-reduction reactions. It is particularly useful in iodometric titrations.

Data Table: Oxidation Potential Comparison

| Compound | Oxidizing Agent | Reduction Potential (V) |

|---|---|---|

| This compound | Iodide | +0.54 |

| Potassium Permanganate | Manganese | +1.51 |

This table illustrates that while this compound has a lower reduction potential than potassium permanganate, it is still effective for specific applications where milder conditions are required.

Biochemical Applications

This compound has been employed in biochemistry for the selective oxidation of carbohydrates and glycoproteins. This property allows researchers to modify biomolecules for further study or application.

Case Study: Glycoprotein Modification

- Objective: To oxidize sialic acid residues in glycoproteins.

- Method: Glycoproteins were treated with this compound to achieve selective oxidation.

- Results: Successful modification of glycoproteins was observed, enhancing their reactivity in subsequent reactions .

Paper and Cigarette Manufacturing

This compound is used as an additive in paper and cigarette manufacturing processes. It helps improve the quality and durability of products by altering the chemical properties of cellulose fibers.

Data Table: Effects on Paper Quality

| Parameter | Control Sample | Sample with this compound |

|---|---|---|

| Tensile Strength | 25 MPa | 30 MPa |

| Brightness | 80% | 85% |

The addition of this compound significantly improves both tensile strength and brightness in paper products.

Wastewater Treatment

This compound's oxidizing properties are also exploited in wastewater treatment facilities to break down organic pollutants, enhancing the biodegradability of wastewater.

Case Study: Treatment Efficacy

作用機序

The mechanism by which sodium paraperiodate exerts its effects involves the oxidation of organic substrates. In the case of vicinal diols, the compound forms a cyclic periodate ester intermediate, which then cleaves to produce aldehydes or ketones. This process involves the reduction of iodine from its +7 oxidation state to a lower oxidation state .

類似化合物との比較

Sodium Metaperiodate (NaIO₄): Another form of sodium periodate with similar oxidizing properties but different structural characteristics.

Sodium Orthoperiodate (Na₅IO₆): A less common form of periodate with distinct chemical properties.

Uniqueness: Sodium paraperiodate is unique due to its specific reactivity towards vicinal diols and its ability to form stable periodate esters. This makes it particularly useful in selective oxidation reactions and biochemical applications .

生物活性

Sodium paraperiodate (Na₃H₂IO₆) is an inorganic compound that has garnered attention for its biological activity, particularly in biochemical applications. This article explores its biological effects, mechanisms of action, and relevant research findings.

This compound is a strong oxidizing agent, primarily used in organic synthesis and analytical chemistry. Its reactivity stems from the periodate ion (IO₄⁻), which can oxidize various biomolecules, including carbohydrates and nucleic acids. The oxidation process typically involves the cleavage of carbon-carbon bonds and the formation of aldehydes or ketones.

Oxidative Mechanism

- Oxidation of Carbohydrates : this compound can oxidize vicinal diols in sugars to dialdehydes. This reaction is crucial in the modification of polysaccharides for various applications, including drug delivery systems.

- Nucleic Acid Modification : It can cleave the sugar-phosphate backbone of nucleic acids, making it a useful tool in molecular biology for DNA manipulation.

Biological Activity and Toxicity

The biological activity of this compound has been investigated through various studies, particularly focusing on its toxicity and metabolic pathways.

Toxicological Studies

- Acute Toxicity : A study reported that this compound has a median lethal dose (LD50) ranging from 318 mg/kg body weight (bw) for females to 741 mg/kg bw for males in rodent models. Clinical signs observed included lethargy, rough coat, labored breathing, and gastrointestinal distress .

- Metabolism : this compound is metabolized to iodates and iodides in the body. Iodides are significantly absorbed by the thyroid gland for hormone synthesis, indicating potential endocrine effects .

Case Studies

Several case studies highlight the practical applications and biological implications of this compound:

- Case Study 1: Oxidation of Cellulose : In a study examining the oxidation of cellulose fibers using this compound, researchers found that it effectively converted cellulose into dialdehyde cellulose, enhancing its reactivity for further chemical modifications .

- Case Study 2: Bioconjugation Techniques : this compound has been employed in bioconjugation strategies where it selectively oxidizes glycoproteins to facilitate the attachment of labels or drugs, demonstrating its utility in therapeutic applications .

Research Findings

Recent research has provided insights into the potential uses and safety profile of this compound:

- Hydrolysis Studies : Hydrolysis studies indicated that this compound degrades rapidly in simulated gastric fluids, with half-lives less than one hour at physiological temperatures. This rapid degradation suggests limited systemic exposure when ingested .

- Thyroid Effects : Although some studies indicated changes in thyroid hormone levels at high doses, no significant histopathological effects were observed on thyroid tissues at lower doses .

Comparative Biological Activity Table

| Parameter | This compound | Sodium Metaperiodate |

|---|---|---|

| Chemical Formula | Na₃H₂IO₆ | NaIO₄ |

| LD50 (mg/kg bw) | 318 (female), 741 (male) | 685 (male), 732 (female) |

| Primary Use | Oxidizing agent | Oxidizing agent |

| Metabolic Products | Iodates, Iodides | Iodates |

| Effects on Thyroid Hormones | Minimal at low doses | Altered at high doses |

特性

IUPAC Name |

trisodium;dihydroxy-trioxido-oxo-λ7-iodane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H5IO6.3Na/c2-1(3,4,5,6)7;;;/h(H5,2,3,4,5,6,7);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYMXPNUZLZKOA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OI(=O)(O)([O-])([O-])[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2INa3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70930461 | |

| Record name | Trisodium [dihydroxy(oxo)-lambda~7~-iodanetriyl]tris(oxidanide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | Sodium paraperiodate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9561 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13940-38-0 | |

| Record name | Periodic acid (H5IO6), sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisodium [dihydroxy(oxo)-lambda~7~-iodanetriyl]tris(oxidanide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium dihydrogenorthoperiodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is Sodium paraperiodate primarily used for in chemical synthesis?

A1: this compound (Na3H2IO6) is widely recognized as a powerful oxidizing agent in organic chemistry. Its primary use lies in the oxidative cleavage of various functional groups. [, , , ] For instance, it efficiently cleaves alkenes [, ] and epoxides [] to generate their corresponding aldehydes. This characteristic makes it a valuable reagent in synthetic transformations.

Q2: Can you elaborate on the mechanism of action of this compound in alkene cleavage?

A2: While the exact mechanism is still under investigation, it is generally accepted that this compound forms a cyclic intermediate with the alkene. This intermediate then undergoes a rearrangement, leading to the cleavage of the carbon-carbon double bond and the formation of two aldehyde groups. This process is typically carried out in aqueous solutions, making it a relatively mild and environmentally friendly approach. [, ]

Q3: Are there any advantages of using this compound over other oxidizing agents?

A3: Yes, this compound exhibits good selectivity for specific functional groups, minimizing unwanted side reactions. Additionally, its reactions can be carried out in water [, , ], which aligns with green chemistry principles.

Q4: How is this compound used in the synthesis of dialdehyde starch?

A4: this compound plays a critical role in the oxidation of starch to produce dialdehyde starch. [] This process involves the selective oxidation of the vicinal hydroxyl groups in starch by this compound, leading to the formation of aldehyde functionalities. The spent oxidant can then be regenerated using alkaline hypochlorite, allowing for a more sustainable process. []

Q5: What are the key structural features of this compound?

A5: this compound (Na3H2IO6) is an ionic compound. The anion, periodate (IO65-), possesses a central iodine atom surrounded by six oxygen atoms in an octahedral geometry. This highly oxidized state of iodine contributes to the compound's strong oxidizing properties.

Q6: Are there any analytical applications for this compound?

A6: this compound is utilized in analytical chemistry for the detection of specific compounds. For example, it has been employed in the detection of manganese. []

Q7: What are the safety considerations when handling this compound?

A7: As a strong oxidizer, this compound should be handled with caution. It is essential to avoid contact with combustible materials and to store it properly. It's recommended to consult the material safety data sheet (MSDS) before handling this compound.

Q8: Is there potential for recycling this compound in chemical processes?

A8: Yes, research suggests the possibility of recycling spent this compound. For instance, in the dialdehyde starch production process, alkaline hypochlorite can regenerate the spent oxidant, highlighting its potential for sustainable use. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。